

Potential off-target effects of SIAIS164018

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Compound of Interest		
Compound Name:	SIAIS164018	
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Technical Support Center: SIAIS164018

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SIAIS164018**, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SIAIS164018?

A1: **SIAIS164018** is a PROTAC-based degrader that simultaneously targets ALK and EGFR for ubiquitination and subsequent proteasomal degradation.[1][2] It is composed of a ligand for ALK and EGFR, a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation flags the target proteins for destruction by the cell's natural protein disposal machinery.

Q2: What are the known on-targets of **SIAIS164018**?

A2: The primary, intended on-targets of **SIAIS164018** are Anaplastic Lymphoma Kinase (ALK), including the G1202R mutant, and Epidermal Growth Factor Receptor (EGFR), including the L858R + T790M mutant.[3][4]

Q3: What are the known off-target effects of **SIAIS164018**?



A3: **SIAIS164018** has been shown to degrade several other oncoproteins involved in metastasis. These include Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[3][4] Additionally, it has been observed to down-regulate the protein levels of FER, RSK1, and GAK.[1][2] A kinome scan revealed a "reshuffling" of the kinome profile when compared to its precursor, Brigatinib, indicating a broader range of kinase interactions.[3][4]

Q4: Has SIAIS164018 undergone clinical trials?

A4: As of late 2025, there is no publicly available information indicating that **SIAIS164018** has entered clinical trials. PROTACs are an emerging class of drugs with several candidates in clinical development for various diseases.[5][6][7]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with **SIAIS164018**, with a focus on potential off-target effects.

Issue 1: Unexpected cellular phenotype observed that is inconsistent with ALK and EGFR degradation.

- Possible Cause: The observed phenotype may be due to the degradation of known offtargets such as FAK, PYK2, PTK6, FER, RSK1, or GAK, or other, yet unidentified, off-target proteins.
- Troubleshooting Steps:
 - Validate Off-Target Degradation: Perform western blotting or targeted proteomics to quantify the levels of known off-target proteins (FAK, PYK2, PTK6, FER, RSK1, GAK) in your experimental system following SIAIS164018 treatment.
 - Rescue Experiments: If a specific off-target is suspected, perform a rescue experiment by overexpressing a non-degradable mutant of the suspected off-target protein. If the phenotype is reversed, it suggests the involvement of that off-target.
 - Broad Kinome Profiling: For a comprehensive analysis, consider performing a kinomewide activity or binding assay to identify all potential kinase off-targets in your specific cell



line.

Issue 2: Discrepancies in cell viability or apoptosis data across different cell lines.

- Possible Cause: The expression levels of on- and off-target proteins can vary significantly between different cell lines, leading to varied responses to SIAIS164018.
- Troubleshooting Steps:
 - Baseline Protein Expression: Profile the baseline protein expression levels of ALK, EGFR, and known off-targets in the cell lines being used.
 - Correlate Expression with Sensitivity: Correlate the protein expression levels with the observed IC50 values for cell viability. This can help to identify which targets (on- or off-) are the primary drivers of the cellular response in each cell line.

Issue 3: In vivo experiments show unexpected toxicity or lack of efficacy.

- Possible Cause: Off-target effects can contribute to in vivo toxicity. Conversely, if the therapeutic effect is reliant on an off-target, variations in its expression in the in vivo model could affect efficacy.
- Troubleshooting Steps:
 - Pharmacodynamic Studies: In addition to measuring the degradation of ALK and EGFR in tumor tissue, assess the degradation of key off-targets in both the tumor and healthy tissues.
 - Tolerability Studies: The original research indicates that SIAIS164018 is well-tolerated in vivo.[3][4] If toxicity is observed, it may be specific to the animal model or dosing regimen.
 Consider adjusting the dose and schedule.

Data Presentation

Table 1: On-Target and Known Off-Target Degradation Profile of SIAIS164018



Target Family	Protein Target	Effect	Cell Lines	Concentrati on Range	Reference
On-Target	ALK	Degradation	SR, 293T	2.5 nM (IC50)	[1][2]
ALK (G1202R)	Degradation	293T	6.6 nM (IC50)	[1][2]	
EGFR	Degradation	H1975	42 nM (IC50)	[1][2]	
Off-Target	FAK	Down- regulation	SR, Calu-1	0.01-1000 nM	[1][2]
PYK2	Down- regulation	SR, Calu-1	0.01-1000 nM	[1][2]	
PTK6	Degradation	Calu-1, MDA- MB-231	Not specified	[3][4]	
FER	Down- regulation	SR, Calu-1	0.01-1000 nM	[1][2]	
RSK1	Down- regulation	SR, Calu-1	0.01-1000 nM	[1][2]	
GAK	Down- regulation	SR, Calu-1	0.01-1000 nM	[1][2]	

Experimental Protocols

- 1. Western Blotting for Protein Degradation
- Objective: To quantify the degradation of on- and off-target proteins following SIAIS164018 treatment.
- Methodology:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with various concentrations of SIAIS164018 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16, 24, 48 hours).

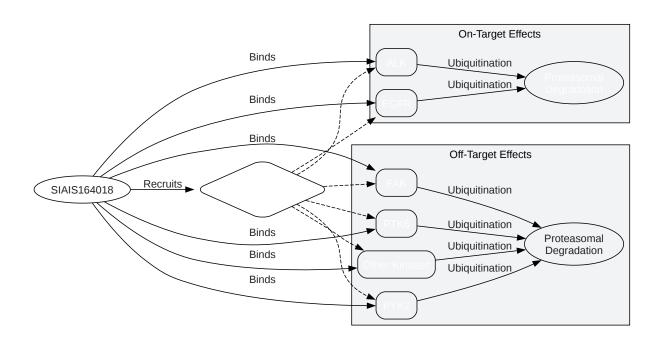


- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, etc.) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.
- Quantify band intensities using densitometry software.
- 2. Kinome Profiling (General Protocol)
- Objective: To identify the off-target kinase interactions of **SIAIS164018**.
- Methodology: This is a general protocol, and specific details may vary depending on the service provider (e.g., Eurofins, Promega).
 - Compound Preparation: Prepare a high-concentration stock solution of SIAIS164018 in DMSO.
 - Assay Plate Preparation: A panel of recombinant kinases is typically arrayed in a multi-well plate format.
 - Kinase Reaction: SIAIS164018 is incubated with each kinase in the presence of ATP and a suitable substrate.
 - Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based method.



 Data Analysis: The activity of each kinase in the presence of SIAIS164018 is compared to a vehicle control (DMSO) to determine the percentage of inhibition.

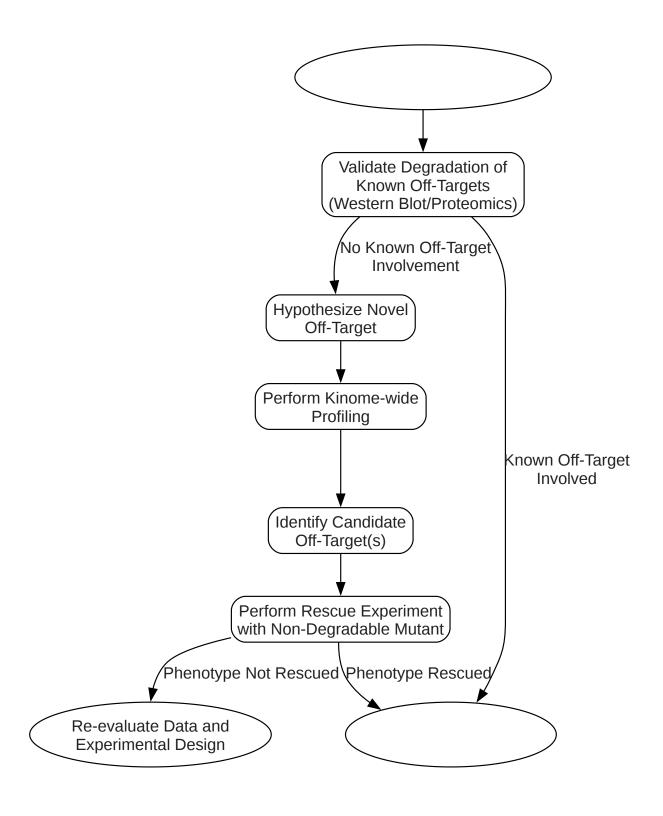
Visualizations



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Caption: Mechanism of action of **SIAIS164018**, illustrating both on-target and off-target degradation pathways.





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Caption: Troubleshooting workflow for investigating unexpected phenotypes potentially caused by off-target effects.

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